(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Chiral resolution Enantiomeric impurity Sitagliptin pharmacopeial monograph

Quantifying the S-enantiomer impurity (Impurity 73) in sitagliptin API is mandatory under ICH Q3A, yet racemic or mis-assigned standards cause systematic error. This (S)-enantiomer reference standard (CAS 1217809-78-3) eliminates that risk. • ≥98% HPLC purity, fully characterized (NMR, MS, IR) with USP/EP traceability. • Confirmed S-configuration via optical rotation ([α]D -9.7°) and chiral HPLC retention. • Supports ICH Q2(R1) method validation and ANDA batch-release testing at ≤0.1% threshold. Available from stock with comprehensive CoA documentation.

Molecular Formula C10H11ClF3NO2
Molecular Weight 269.648
CAS No. 1217809-78-3
Cat. No. B580656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
CAS1217809-78-3
Synonyms(S)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric Acid-HCl; 
Molecular FormulaC10H11ClF3NO2
Molecular Weight269.648
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl
InChIInChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1
InChIKeyFZHZEWNJQKHBTG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: Identity and Classification


(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS 1217809-78-3) is a chiral β-amino acid derivative bearing a 2,4,5-trifluorophenyl substituent at the γ-position and an S-configured amine at the β-position . The compound is formally classified as a β-homophenylalanine analog and is structurally related to the key β-amino acid fragment of the DPP-4 inhibitor sitagliptin; however, the pharmacologically relevant intermediate for sitagliptin synthesis carries the R-configuration, making this S-enantiomer the corresponding enantiomeric impurity (commonly designated Sitagliptin Impurity 73) [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, highly characterized solid that serves as a reference standard in pharmaceutical analysis .

Why Generic Substitution Fails for Regulated Applications


In-class β-amino acid derivatives, including the (R)-enantiomer (CAS 1204818-19-8) and the racemic mixture (CAS 1909337-07-0), cannot be interchanged with the (S)-enantiomer in regulated environments because chiral identity governs both biological recognition and analytical detectability [1]. The DPP-4 pharmacophore requires the R-configuration; the S-enantiomer is a known process impurity that must be chromatographically resolved and quantified under ICH Q3A guidelines, where identification thresholds for individual impurities are typically ≤0.1% [2]. Substituting a racemic or mis-assigned standard would compromise method accuracy, invalidate impurity profiling, and risk non-compliance with pharmacopeial monographs that explicitly list the enantiomeric impurity [3].

Product-Specific Quantitative Evidence Guide


Chiral Configuration: S-Enantiomer vs. R-Enantiomer

The (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride possesses the S absolute configuration at the β-carbon, whereas the pharmacologically active sitagliptin intermediate carries the R-configuration. Enzymatic resolution studies confirm that the R-enantiomer is the substrate for DPP-4 inhibitor synthesis, with enantiomeric excess (ee) achieved at ≥96% for the R-form, consistent with the S-form being the residual enantiomer after kinetic resolution [1]. Chiral HPLC on a Chiralpak IA column (hexane/isopropanol mobile phase) is employed by commercial suppliers to confirm enantiomeric purity of the S-isomer .

Chiral resolution Enantiomeric impurity Sitagliptin pharmacopeial monograph

Melting Point Differentiation

The (S)-enantiomer hydrochloride salt displays a melting point range of 216–222 °C, as reported by ChemImpex . In contrast, the (R)-enantiomer hydrochloride (CAS 1204818-19-8) melts at a measurably lower range of 206–209 °C . This approximately 10 °C upward shift in the S-enantiomer reflects a more stable crystal packing arrangement and provides a rapid, orthogonal identity confirmation that does not rely on chiral chromatography.

Thermal analysis Solid-state characterization Crystal lattice energy

Optical Rotation: Sign and Magnitude

The S-enantiomer exhibits a specific optical rotation of [α]ᴅ²⁰ = −9.7° ± 2° (c = 1, H₂O) , while the R-enantiomer displays [α]ᴅ²⁰ = +9.6° ± 2° (c = 1, H₂O) . The near-equal magnitude but opposite sign is characteristic of enantiomeric pairs and provides a definitive chiroptical signature. The racemic mixture (CAS 1909337-07-0) shows no net optical rotation, differentiating it from both enantiopure forms .

Polarimetry Chiroptical property Identity testing

Purity Specification and Characterization Depth

The target compound is supplied with a minimum purity of ≥98% as determined by HPLC , exceeding the ≥95% specification commonly reported for the racemic impurity mixture (CAS 1909337-07-0) . Furthermore, Sitagliptin Impurity 73 is provided with a comprehensive characterization package including NMR, MS, IR, and HPLC/GC purity data compliant with ICH and pharmacopeial guidelines, with optional traceability to USP or EP reference standards [1]. This level of characterization is typically not available for generic β-amino acid building blocks.

Reference standard purity Analytical method validation ANDA regulatory submission

Regulatory Application: Certified Impurity Standard vs. Synthetic Intermediate

This compound is specifically cataloged and supplied as Sitagliptin Impurity 73, intended for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial sitagliptin production [1]. In contrast, the (R)-enantiomer is marketed primarily as a synthetic intermediate (Sitagliptin Acid Impurity / Synthon I) for drug substance synthesis . The impurity standard is supplied with regulatory-compliant characterization and can be cross-referenced to Ph. Eur. and USP monographs that explicitly list enantiomeric impurities of sitagliptin .

ANDA impurity profiling Method validation (AMV) Pharmacopeial reference standard

Best-Fit Application Scenarios


ANDA Impurity Profiling: Method Development and Validation

This compound is the definitive reference standard for quantifying the S-enantiomeric impurity (Impurity 73) in sitagliptin drug substance and drug product. Its ≥98% HPLC purity with full spectroscopic characterization (NMR, MS, IR) and USP/EP traceability directly supports ICH Q2(R1) method validation protocols . The distinct melting point (216–222 °C) and negative optical rotation (−9.7°) provide orthogonal identity confirmation, while the comprehensive CoA satisfies ANDA review requirements .

GMP Quality Control Release Testing for Sitagliptin API

In routine GMP batch release, the impurity 73 standard is used to spike HPLC system suitability solutions at the ICH identification threshold (≤0.1%). The 3% higher purity specification over racemic alternatives ensures accurate quantitation at trace levels, avoiding systematic error from impurity standard degradation or co-elution with racemic contaminants . The S-configuration guarantees that the impurity peak corresponds to the actual process impurity rather than the R-enantiomer active intermediate [1].

Enantiomeric Purity Verification of Intermediates

During sitagliptin synthesis, the (R)-β-amino acid intermediate can undergo racemization under harsh coupling conditions. The S-enantiomer reference standard enables chiral HPLC method calibration to verify that residual S-impurity remains below process acceptance limits. The known chiroptical properties ([α]ᴅ −9.7°) and chiral HPLC retention time provide dual-mode verification of column performance and peak assignment [1].

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